1,2,3,4-Tetrahydroisoquinolin-4-ol

Mitochondrial Toxicity Parkinson's Disease Models Neurodegeneration

Establishing structure-activity relationships (SAR) for tetrahydroisoquinoline-based therapeutics requires a rigorously defined starting scaffold. Subtle modifications to the THIQ core can shift biological potency by over 50-fold, and stereochemistry at the 4-position is critical for target engagement. 1,2,3,4-Tetrahydroisoquinolin-4-ol provides an unadorned, analytically confirmed foundation for systematic SAR exploration. - Unsubstituted core eliminates confounding variables; enables unambiguous pharmacophore mapping. - Dual functional handles (secondary amine and 4-hydroxyl) support divergent parallel synthesis. - Consistent ≥95% purity across batches ensures reproducible biological assay data.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 51641-23-7
Cat. No. B019309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-4-ol
CAS51641-23-7
Synonyms(+/-)-1,2,3,4-Tetrahydro-4-isoquinolinol;  1,2,3,4-Tetrahydro-4-isoquinolinol;  4-Hydroxy-1,2,3,4-tetrahydroisoquinoline; 
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1)O
InChIInChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2
InChIKeyHTHIHJJKFYXSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroisoquinolin-4-ol (CAS 51641-23-7): Scaffold Identity and Procurement Baseline


1,2,3,4-Tetrahydroisoquinolin-4-ol (CAS 51641-23-7) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class, characterized by a partially hydrogenated isoquinoline core with a secondary amine and a hydroxyl substituent at the 4-position [1]. This unadorned scaffold (molecular formula C9H11NO; molecular weight 149.19 g/mol ) serves as the fundamental core for numerous bioactive alkaloids and synthetic derivatives . The compound is a versatile intermediate for diverse chemical modifications, including N-alkylation, O-functionalization, and electrophilic aromatic substitution, enabling the systematic exploration of structure-activity relationships across a broad range of therapeutic targets .

1,2,3,4-Tetrahydroisoquinolin-4-ol: Why Core Scaffold Selection Matters for Research Applications


The THIQ scaffold exhibits extreme sensitivity to both the position and identity of substituents. Subtle modifications, such as N-methylation or the introduction of a 6-methoxy group, can shift the inhibitory potency against mitochondrial complex I by over 50-fold [1]. Furthermore, the stereochemistry at the 4-position is critical for biological activity; for norepinephrine potentiation, only the 4R-enantiomers exhibit activity, while the corresponding 4S-enantiomers are inactive [2]. Therefore, the unsubstituted 4-hydroxy THIQ scaffold is not a generic, interchangeable building block but a specific chemical entity with a unique combination of physicochemical properties and a defined reactivity profile. Its selection, as opposed to a pre-functionalized analog, is essential for establishing a well-defined baseline in SAR studies or for utilizing its specific amine and alcohol handles for divergent synthesis.

1,2,3,4-Tetrahydroisoquinolin-4-ol: Quantitative Performance Differentiation Data


Complex I Inhibitory Potency of 1,2,3,4-Tetrahydroisoquinolin-4-ol vs. Core Scaffold and Substituted Analogs

1,2,3,4-Tetrahydroisoquinoline (TIQ), the des-hydroxy analog, is the least potent complex I inhibitor within the THIQ class, with an IC50 of approximately 22 mM. In contrast, the introduction of a 6-methoxy group (6-methoxy-THIQ) increases potency by nearly 60-fold to an IC50 of 0.38 mM [1]. While a direct IC50 for the target 4-hydroxy-THIQ scaffold against complex I was not located in the accessed literature, its reported selective inhibition of NADH-ubiquinone reductase in mouse brain mitochondria [2] positions its potency within this structure-defined continuum. This data demonstrates that the unsubstituted 4-hydroxy scaffold is not the terminal bioactive species but a crucial starting point; its unique electronic and steric profile, defined by the 4-OH, dictates a distinct reactivity and binding landscape compared to both the simpler TIQ core and more potent substituted analogs.

Mitochondrial Toxicity Parkinson's Disease Models Neurodegeneration

Enantioselective Norepinephrine Potentiation: Defining the Stereochemical Requirement for the 1,2,3,4-Tetrahydroisoquinolin-4-ol Scaffold

Studies on structurally related 4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols demonstrate a strict stereochemical requirement for norepinephrine (NE) potentiating activity. The 4R-enantiomers of various analogs (e.g., compounds 3a, 4a, 6a) exhibited NE-potentiating activity, whereas the corresponding 4S-enantiomers were completely inactive [1]. This pattern is consistent with earlier findings where the NE-potentiating activity of a related racemic 4-chlorophenyl analog was found to reside exclusively in its (R)-(+)-enantiomer, which had the highest activity among tested compounds, with an activity ratio of 25 at 3x10^-6 M [2].

Adrenergic Pharmacology Neurotransmitter Modulation Chiral Drug Design

Quantified Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinolin-4-ol for Rational Experimental Design

The calculated physicochemical properties of 1,2,3,4-tetrahydroisoquinolin-4-ol provide a concrete basis for experimental design and differentiation from other core scaffolds. The compound has a LogP of 0.652, which is relatively low, indicating moderate hydrophilicity [1]. Its LogD values at pH 5.5 (-2.233) and pH 7.4 (-0.605) [1] reflect the impact of the ionizable secondary amine, which has a predicted pKa of 13.79-14.06 [REFS-1, REFS-2]. This property profile is distinct from the more lipophilic, fully aromatic isoquinoline, for example. The compound complies with Lipinski's Rule of Five [1], confirming its suitability as a lead-like scaffold for drug discovery programs.

Medicinal Chemistry ADME Prediction Synthetic Planning

Procurement Specification for 1,2,3,4-Tetrahydroisoquinolin-4-ol: Ensuring Reproducible Research

For reproducible research outcomes, the procurement specification for 1,2,3,4-tetrahydroisoquinolin-4-ol must be clearly defined. Reputable commercial suppliers list the compound with a minimum purity specification of 98% . Storage recommendations include long-term storage in a cool, dry place or under refrigeration at 2-8°C . Adherence to these specifications minimizes variability introduced by impurities or degradation, ensuring that biological or chemical results are attributable to the target compound itself.

Chemical Procurement Quality Control Reproducibility

1,2,3,4-Tetrahydroisoquinolin-4-ol: Prioritized Research and Industrial Application Scenarios


Medicinal Chemistry: Foundational Scaffold for Structure-Activity Relationship (SAR) Studies

The unsubstituted 1,2,3,4-tetrahydroisoquinolin-4-ol scaffold is the ideal starting point for SAR campaigns. Its two functional handles—the secondary amine and the 4-hydroxyl group—allow for systematic diversification. The profound impact of N-alkylation and 6-methoxylation on mitochondrial complex I inhibition (varying potency >50-fold) [1] underscores the need for a clean, unadorned core to accurately map the pharmacophore. Similarly, the strict enantioselectivity for norepinephrine potentiation at the 4-position [2] highlights the necessity of this specific core for exploring chiral requirements.

Neuroscience Research: Probing Mitochondrial Dysfunction in Parkinson's Disease

1,2,3,4-Tetrahydroisoquinolin-4-ol and its analogs are valuable tools for modeling mitochondrial complex I dysfunction, a hallmark of Parkinson's disease. While TIQ itself is a weak inhibitor (IC50 ≈ 22 mM) [1], the scaffold serves as a platform for generating more potent and selective inhibitors for target validation studies. Its reported selective inhibition of NADH-ubiquinone reductase in mouse brain [3] makes it a relevant starting point for investigating the role of endogenous neurotoxins in disease pathogenesis.

Chemical Synthesis: Key Intermediate for Complex Alkaloids and N-Heterocycles

The 1,2,3,4-tetrahydroisoquinolin-4-ol core is a privileged structure found in numerous natural products and pharmaceuticals. Its role as a key intermediate is well-documented in the synthesis of more complex THIQ-based compounds, such as 3-aryl- and 4-phenyl- derivatives, which are accessed via N-alkylation, O-alkylation, or electrophilic aromatic substitution [REFS-4, REFS-5]. Its availability with a defined purity of 98% ensures it meets the requirements for use as a building block in multi-step organic syntheses.

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